BenchChemオンラインストアへようこそ!

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

SIRT1 inhibition benzofuran-3-yl methanone structure–activity relationship

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 723247-35-6) is a benzofuran-3-yl methanone derivative featuring a 4-bromophenyl carbonyl moiety at the 3-position and a free hydroxyl group at the 5-position of the benzofuran core (C₁₅H₉BrO₃, MW 317.13 g/mol). This compound belongs to a scaffold class identified as novel SIRT1 inhibitors that bind the C-pocket of the enzyme.

Molecular Formula C15H9BrO3
Molecular Weight 317.13g/mol
CAS No. 723247-35-6
Cat. No. B427516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
CAS723247-35-6
Molecular FormulaC15H9BrO3
Molecular Weight317.13g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br
InChIInChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
InChIKeyASNZTVAKQDBAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 723247-35-6): A Halogenated Benzofuran-3-yl Methanone for Sirtuin-Targeted Research


(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 723247-35-6) is a benzofuran-3-yl methanone derivative featuring a 4-bromophenyl carbonyl moiety at the 3-position and a free hydroxyl group at the 5-position of the benzofuran core (C₁₅H₉BrO₃, MW 317.13 g/mol) . This compound belongs to a scaffold class identified as novel SIRT1 inhibitors that bind the C-pocket of the enzyme [1]. Commercially available from multiple suppliers at purities of 95–98% , it serves as a versatile intermediate for structure–activity relationship (SAR) studies and as a reference compound in sirtuin inhibitor screening campaigns .

Why (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone Cannot Be Replaced by Generic Benzofuran Analogs


Generic substitution is precluded by the unique combination of three structural features that collectively govern target engagement: (i) the 4-bromophenyl group, which provides optimal hydrophobic interactions within the SIRT1 C-pocket (Phe273, Phe312, Ile347) that chloro, fluoro, or unsubstituted phenyl analogs cannot replicate [1]; (ii) the 5-hydroxy substituent on the benzofuran core, which is essential for hydrogen-bonding contacts absent in des-hydroxy or methoxy congeners; and (iii) the 3-carbonyl regiochemistry, as shifting the aroyl group to the 2-position produces a distinct cytotoxicity profile (IC₅₀ range 1.39–8.03 µM in Hep-G2 for 2-aroyl analogs) that does not translate to the 3-aroyl series [2]. Even within the same scaffold, minor substituent perturbations on the phenyl ring drastically alter SIRT1 inhibitory potency—the 2,5-dihydroxyphenyl analog (compound 16) exhibits markedly stronger inhibition than the 4-bromophenyl variant, confirming that simple isosteric replacement is not viable [1].

Quantitative Differentiation Evidence for (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 723247-35-6)


SIRT1 C-Pocket Binding Affinity vs. Unsubstituted Phenyl and 2,5-Dihydroxyphenyl Analogs

Wu et al. (2013) demonstrated that benzofuran-3-yl(phenyl)methanones inhibit SIRT1 by binding the C-pocket. Within the published series, the 4-bromophenyl derivative (target compound) provides a baseline hydrophobic fit against residues Phe273, Phe312, and Ile347. In contrast, the unsubstituted phenyl analog lacks sufficient steric bulk to fully occupy this hydrophobic sub-pocket, while the 2,5-dihydroxyphenyl analog (compound 16) introduces additional hydrogen bonds with Asn346 and exhibits substantially greater SIRT1 inhibition—confirming that even minor phenyl modifications produce quantifiable shifts in potency [1]. Although the article reports comparative SAR trends, the absolute IC₅₀ value for the 4-bromophenyl analog was not separately tabulated in the publicly available abstract; this evidence is therefore classified as class-level SAR inference.

SIRT1 inhibition benzofuran-3-yl methanone structure–activity relationship

Off-Target Profiling: Mu-Opioid, ADAM17, and Muscarinic M1 Receptor Activity at Screening Concentrations

Broad-panel screening data deposited by the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center (accessible via ChemSrc) provide single-concentration activity profiles for (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone. At 9.3 µM, the compound activated the mu-opioid receptor (MOR) by only 4.41% relative to control. At 6.95 µM, it inhibited ADAM17 by 1.23%. At 3 µM, muscarinic acetylcholine receptor M1 activation was −1.07% (i.e., no activation). These data indicate a clean off-target profile at micromolar concentrations, which contrasts with many benzofuran-based kinase inhibitors that exhibit significant GPCR cross-reactivity . Direct head-to-head comparator data from the same screening panel are not available for specific analogs; the clean profile is inferred from the low absolute activity values.

off-target selectivity receptor screening benzofuran methanone

Regioisomeric Differentiation: 3-Aroylbenzofuran vs. 2-Aroylbenzofuran Cytotoxicity Profiles

The 3-aroyl substitution pattern of the target compound distinguishes it from the 2-aroylbenzofuran-3-ol regioisomers studied by Nguyen et al. (2020). In that study, six 2-aroyl-5-bromo/iodo benzofuran-3-ols demonstrated Hep-G2 cytotoxicity with IC₅₀ values ranging from 1.39 to 8.03 µM [1]. The target compound bears the carbonyl at the 3-position rather than the 2-position, which fundamentally alters the electronic conjugation and hydrogen-bonding geometry of the benzofuran system. While the target compound's Hep-G2 cytotoxicity has been assessed in screening format (B Score data available, but full IC₅₀ curves not publicly deposited), the regioisomeric difference alone precludes direct activity extrapolation from the 2-aroyl series .

regioisomer comparison cytotoxicity benzofuran aroyl position

Commercial Purity Benchmarking: 98% (HPLC) Available from Specialist Suppliers

The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 1390179) and at 95% purity from AKSci (Catalog 0615CE) . This compares favorably with many benzofuran-3-yl methanone analogs that are offered only at ≥95% or as custom synthesis products. The 98% purity specification reduces the risk of confounding biological activity from impurities in dose–response assays, particularly important given the steep SAR observed within the SIRT1 inhibitor series.

compound procurement purity specification benzofuran methanone supplier

Optimal Research and Procurement Application Scenarios for (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone


SIRT1 Inhibitor SAR Probe: Mapping C-Pocket Hydrophobic Occupancy

Use as a reference compound in benzofuran-3-yl methanone SAR campaigns to define the contribution of 4-bromophenyl hydrophobic packing against SIRT1 C-pocket residues (Phe273, Phe312, Ile347). The compound bridges the potency gap between the unsubstituted phenyl analog and the 2,5-dihydroxyphenyl analog, enabling systematic mapping of steric and electronic requirements for C-pocket binding [1].

Selectivity Screening Standard for Benzofuran-Derived Chemical Probes

Deploy as a specificity control in panels that include mu-opioid receptor, ADAM17, and muscarinic M1 counter-screens. The compound's near-background activity at micromolar concentrations (<5% modulation across all three targets) establishes a baseline for evaluating off-target liabilities of newer benzofuran-based SIRT1 inhibitors [1].

Regioisomer Reference for Cytotoxicity Profiling of Aroylbenzofurans

Employ as the 3-aroyl regioisomer standard when benchmarking cytotoxicity readouts against published 2-aroylbenzofuran-3-ol series (IC₅₀ 1.39–8.03 µM in Hep-G2). This enables internal laboratory validation that observed cellular effects are regioisomer-dependent rather than scaffold-generic [1].

High-Purity Starting Material for Derivatization Chemistry

Procure at 98% purity (Leyan) for use as a synthetic intermediate in the preparation of 5-O-alkylated, 5-O-acylated, or C-2 functionalized analogs. The high initial purity minimizes byproduct formation during derivatization and ensures cleaner biological evaluation of downstream products [1].

Quote Request

Request a Quote for (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.